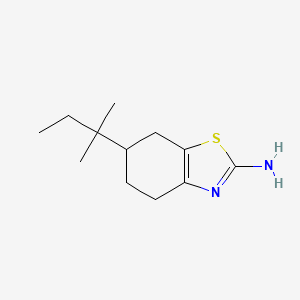

6-(2-Methylbutan-2-yl)-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine

CAS No.: 676348-29-1

Cat. No.: VC4785941

Molecular Formula: C12H20N2S

Molecular Weight: 224.37

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 676348-29-1 |

|---|---|

| Molecular Formula | C12H20N2S |

| Molecular Weight | 224.37 |

| IUPAC Name | 6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine |

| Standard InChI | InChI=1S/C12H20N2S/c1-4-12(2,3)8-5-6-9-10(7-8)15-11(13)14-9/h8H,4-7H2,1-3H3,(H2,13,14) |

| Standard InChI Key | UWAQUYBLJCIERB-UHFFFAOYSA-N |

| SMILES | CCC(C)(C)C1CCC2=C(C1)SC(=N2)N |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

6-(2-Methylbutan-2-yl)-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine belongs to the tetrahydrobenzothiazole family, featuring a bicyclic structure comprising a benzene ring fused to a thiazole moiety, with partial saturation of the benzene ring. The 2-methylbutan-2-yl group at the 6-position introduces steric bulk, potentially influencing its pharmacokinetic behavior. The molecular formula is C₁₂H₂₀N₂S, with a molecular weight of 224.37 g/mol.

Table 1: Key Chemical Properties

The compound’s solubility remains undocumented in open literature, posing challenges for formulation studies. Its hydrochloride salt (CAS: 840521-77-9) has a molecular weight of 260.83 g/mol but is discontinued for commercial distribution .

Synthesis and Characterization

Synthetic Pathways

Benzothiazole derivatives are typically synthesized via cyclization reactions involving substituted anilines and thioureas. For 6-(2-Methylbutan-2-yl)-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine, a plausible route involves:

-

Thiourea Formation: Reaction of 2-methylbutan-2-yl-substituted aniline with ammonium thiocyanate under acidic conditions .

-

Cyclization: Treatment with hydrobromic acid to form the tetrahydrobenzothiazole core .

-

Amination: Introduction of the amine group at the 2-position via hydrazine hydrate .

A related synthesis of 2-aminobenzothiazoles reported by utilized p-toluidine, ammonium thiocyanate, and hydrobromic acid, achieving yields of 80% after recrystallization. Structural confirmation relied on infrared (IR) spectroscopy, with characteristic N-H stretches at 3395 cm⁻¹ and C-S stretches at 1253 cm⁻¹ .

Optimization Challenges

Steric hindrance from the 2-methylbutan-2-yl group may complicate cyclization, necessitating elevated temperatures or prolonged reaction times. Purification often requires chromatographic techniques or recrystallization from ethanol .

Biological Activities and Mechanisms

Antimicrobial and Antifungal Properties

While direct evidence is lacking, structurally analogous 2-mercaptobenzothiazoles exhibit broad-spectrum activity against Staphylococcus aureus and Candida albicans . The amine group in this compound may enhance bioavailability, potentiating similar effects.

Central Nervous System (CNS) Effects

Benzothiazoles are known monoamine oxidase (MAO) inhibitors, implicating potential applications in neurodegenerative diseases like Parkinson’s . The tetrahydro ring may facilitate blood-brain barrier penetration, warranting further neuropharmacological studies.

Pharmacokinetics and Metabolism

Absorption and Distribution

The compound’s logP value (unreported) likely influences lipid membrane permeability. The 2-methylbutan-2-yl group may enhance lipophilicity, favoring tissue distribution but risking hepatotoxicity.

Metabolic Pathways

Hepatic cytochrome P450 enzymes are anticipated to mediate metabolism, with possible oxidation of the methyl groups or thiazole ring. Metabolite identification studies are needed to assess safety.

Regulatory Status and Availability

Current Approvals

The compound is labeled "For research use only" and lacks FDA or EMA approval. Its hydrochloride salt was discontinued due to unspecified commercial reasons .

Patent Landscape

No patents specifically claim this compound, though benzothiazole derivatives are broadly patented for anticancer and antimicrobial uses .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume